![molecular formula C23H18N4O2S2 B3016251 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 922672-21-7](/img/structure/B3016251.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C23H18N4O2S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic and Antimicrobial Activities
- Benzothiazole derivatives, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Compounds in this series demonstrated significant cytotoxicity against cancer cell lines such as A549, MCF7-MDR, and HT1080, and exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam, Dung, Thuong, & Hien, 2010).
Anticancer Activity
- Co(II) complexes of benzothiazole derivatives showed promising in vitro cytotoxicity in human breast cancer cell line (MCF 7), suggesting potential anticancer applications (Vellaiswamy & Ramaswamy, 2017).
Antibacterial Agents
- Novel analogs of benzothiazole, including N-(6-ethoxybenzo[d]thiazol-2-yl) derivatives, displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines (Palkar et al., 2017).
Antimicrobial Activity
- Synthesized pyridine derivatives containing benzothiazole exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Selective Inhibition of VEGFR-2
- Benzamide derivatives with aminothiazole structure were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing effectiveness in lung and colon carcinoma models (Borzilleri et al., 2006).
Mycobacterium Tuberculosis Inhibitors
- Thiazole-aminopiperidine hybrid analogues were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis, showing promising activity in various assays (Jeankumar et al., 2013).
Anti-Cancer Activity via P53 Activation
- Isoxazole derivatives of benzothiazole were synthesized and evaluated for their cytotoxicity against cancer cell lines. These compounds, particularly compound 20c, induced G2/M cell cycle arrest and apoptosis in cancer cells by activating p53 and altering mitochondrial proteins (Kumbhare et al., 2014).
Iron Ion Fluorescent Probes
- Novel iron ion fluorescent probes based on benzothiazole derivatives were designed and synthesized, showing excellent selectivity for recognizing iron ions, suggesting applications in analytical chemistry (Wei, 2012).
Environmental Applications
- Magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbent was synthesized and effectively used for the removal of Zn2+ and Cd2+ ions from industrial wastes, highlighting its potential in environmental cleanup (Zargoosh et al., 2015).
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-2-29-16-10-11-18-20(13-16)31-23(26-18)27(14-15-7-5-6-12-24-15)22(28)21-25-17-8-3-4-9-19(17)30-21/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODUGIDRBBRHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)
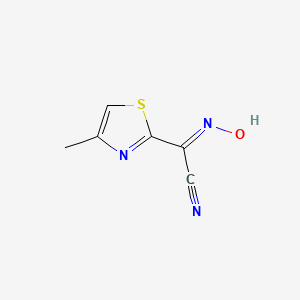


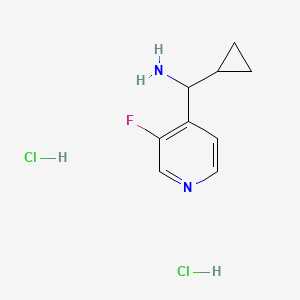

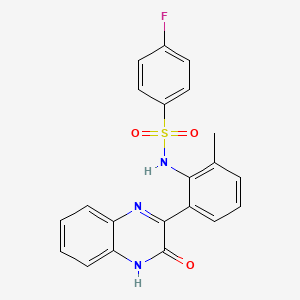
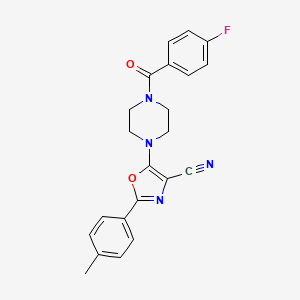
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)


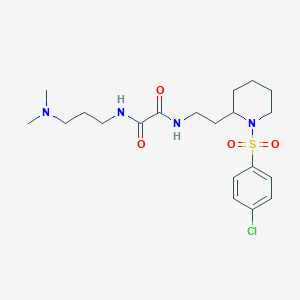
![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

